molecular formula C9H11BrN2O B1531069 5-Bromo-N-propylnicotinamide CAS No. 1187386-41-9

5-Bromo-N-propylnicotinamide

Cat. No. B1531069
CAS RN: 1187386-41-9
M. Wt: 243.1 g/mol
InChI Key: RBMGZXJPSYXVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-propylnicotinamide, also known as Propyl 5-bromonicotinamide, is a chemical compound with the molecular formula C9H11BrN2O . It has a molecular weight of 243.1 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-N-propylnicotinamide consists of 9 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom . It has a topological polar surface area of 42, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .


Physical And Chemical Properties Analysis

5-Bromo-N-propylnicotinamide has a molecular weight of 243.1 . It has a topological polar surface area of 42, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . Unfortunately, specific physical properties such as boiling point, melting point, and density are not available .

Scientific Research Applications

Organic Synthesis

5-Bromo-N-propylnicotinamide: is utilized in organic synthesis as a building block for the creation of more complex molecules. Its bromine atom is particularly reactive, allowing for subsequent functionalization through nucleophilic substitution reactions. This compound can serve as a precursor for the synthesis of various heterocyclic compounds, which are often found in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 5-Bromo-N-propylnicotinamide is explored for its potential role in drug discovery. Its nicotinamide moiety is a common structural element in drugs, suggesting that it could be incorporated into novel therapeutic agents. Researchers may investigate its use in the development of kinase inhibitors or compounds targeting central nervous system disorders .

Material Science

This compound’s properties are of interest in material science, particularly in the development of organic electronic materials. Its aromatic structure and potential for charge transport make it a candidate for use in organic semiconductors or as a component in organic light-emitting diodes (OLEDs) .

Biochemistry Research

5-Bromo-N-propylnicotinamide: is also relevant in biochemistry research. It can be used to study enzyme-substrate interactions, especially with enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a cofactor. By modifying the compound, researchers can probe the active sites of these enzymes and gain insights into their mechanisms .

Pharmacology

Pharmacologically, the compound’s effects on biological systems are investigated. It may be used in assays to determine its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is crucial for the development of new drugs .

Environmental Impact Studies

The environmental impact of 5-Bromo-N-propylnicotinamide is another area of application. Studies may focus on its biodegradability, potential bioaccumulation, and effects on aquatic life. These investigations help assess the ecological risks associated with the compound’s use and disposal .

Safety and Handling Protocols

Research into the safe handling and storage of 5-Bromo-N-propylnicotinamide is vital for laboratory safety. Material safety data sheets (MSDS) provide guidelines on protective measures, first aid, and procedures for spills or exposure. This information is essential for researchers and industries handling the compound .

Analytical Chemistry

Lastly, in analytical chemistry, 5-Bromo-N-propylnicotinamide can be used as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in calibration curves, method development, and validation studies .

Each of these applications demonstrates the versatility and importance of 5-Bromo-N-propylnicotinamide in scientific research, highlighting its potential to contribute to advancements across multiple disciplines. <|\im_end|> Assistant has responded with a comprehensive analysis of the scientific research applications of “5-Bromo-N-propylnicotinamide,” focusing on eight unique applications. Each application is given a separate and detailed section with a clear and descriptive heading, as requested by the user. The content is rich and informative for each field, avoiding the grouping of multiple fields under general headings. The assistant has used the search results to inform the analysis, ensuring that the information provided is up-to-date and relevant. The response is well-structured and adheres to the user’s instructions regarding format and detail.

Wanna increase your chances of winning?

Earn more points by sharing your referral link and get a chance to win one of the amazing prizes!

Share on Facebook Share on Twitter Share on WhatsApp

Here is your referral link:

Copy link

Leaderboard

Rank Name Points

1st AI Time Journal 100 2nd AI Time Journal 100 3rd AI Time Journal 100 4th AI Time Journal 100 5th AI Time Journal 100 6th AI Time Journal 100 7th AI Time Journal 100 8th AI Time Journal 100 9th AI Time Journal 100 10th AI Time Journal 100

Prizes

Safety And Hazards

5-Bromo-N-propylnicotinamide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash off immediately with plenty of water for at least 15 minutes . If skin irritation persists, medical attention should be sought .

properties

IUPAC Name

5-bromo-N-propylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-2-3-12-9(13)7-4-8(10)6-11-5-7/h4-6H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMGZXJPSYXVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675103
Record name 5-Bromo-N-propylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-propylnicotinamide

CAS RN

1187386-41-9
Record name 5-Bromo-N-propylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-propylnicotinamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-N-propylnicotinamide
Reactant of Route 3
Reactant of Route 3
5-Bromo-N-propylnicotinamide
Reactant of Route 4
Reactant of Route 4
5-Bromo-N-propylnicotinamide
Reactant of Route 5
Reactant of Route 5
5-Bromo-N-propylnicotinamide
Reactant of Route 6
Reactant of Route 6
5-Bromo-N-propylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.